molecular formula C20H29NO8 B5321052 4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate

4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate

Cat. No. B5321052
M. Wt: 411.4 g/mol
InChI Key: IIKQNDZYGYFPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is also known as AMO-1618 and is a potent and selective antagonist of the G protein-coupled receptor, GPR40.

Mechanism of Action

4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate acts as a selective antagonist of GPR40, which is a G protein-coupled receptor that is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells. GPR40 is activated by long-chain free fatty acids and plays a key role in regulating insulin secretion and glucose metabolism. By blocking the activation of GPR40, this compound can modulate the effects of free fatty acids on insulin secretion and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on GPR40. Studies have shown that this compound can modulate insulin secretion and glucose metabolism by blocking the activation of GPR40. In addition, this compound has been shown to have anti-inflammatory effects in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate in lab experiments is its selectivity and potency as a GPR40 antagonist. This compound can be used to study the effects of GPR40 activation on various physiological processes in a highly specific manner. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the experimental conditions and the cell types used.

Future Directions

There are many potential future directions for research involving 4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate. One area of interest is the role of GPR40 in the development of type 2 diabetes and other metabolic disorders. This compound could be used to investigate the effects of GPR40 activation on insulin resistance, glucose metabolism, and inflammation in animal models of these diseases. Another potential direction is the development of new GPR40 antagonists with improved selectivity and potency, which could have important therapeutic applications in the treatment of metabolic disorders.

Synthesis Methods

The synthesis of 4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate involves a multi-step process that requires the use of various reagents and techniques. The first step involves the reaction of 2-allyl-4-methoxyphenol with ethylene oxide to form 2-(2-allyl-4-methoxyphenoxy)ethanol. This intermediate is then reacted with morpholine to form 4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of the compound.

Scientific Research Applications

The unique properties of 4-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}morpholine oxalate make it a valuable tool in scientific research. This compound has been used in a variety of studies to investigate the role of GPR40 in various physiological and pathological processes. For example, this compound has been used to study the effects of GPR40 activation on insulin secretion, glucose metabolism, and inflammation.

properties

IUPAC Name

4-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.C2H2O4/c1-3-4-16-15-17(20-2)5-6-18(16)23-14-13-22-12-9-19-7-10-21-11-8-19;3-1(4)2(5)6/h3,5-6,15H,1,4,7-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKQNDZYGYFPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCOCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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